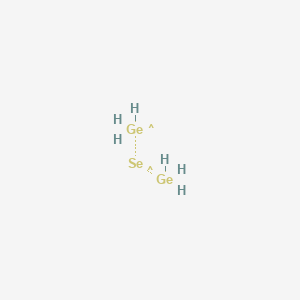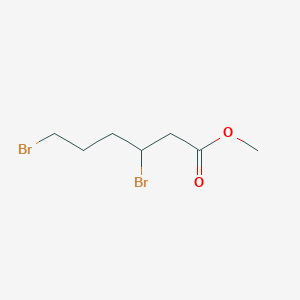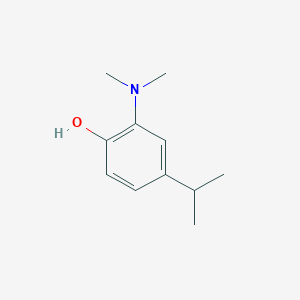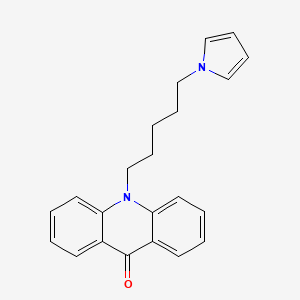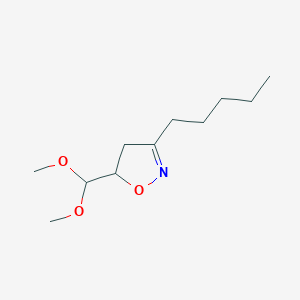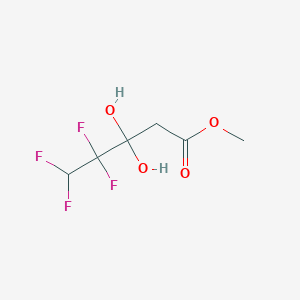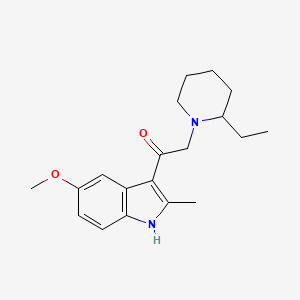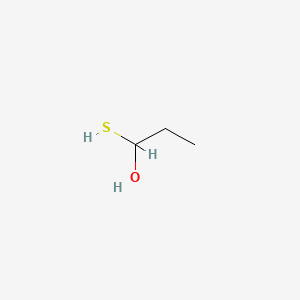
1-Mercapto-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Mercapto-1-propanol, also known as 3-Mercapto-1-propanol, is an organic compound with the molecular formula C3H8OS. It is a thiol alcohol, characterized by the presence of both a hydroxyl group (-OH) and a thiol group (-SH) attached to a three-carbon chain. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Mercapto-1-propanol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows:
ClCH2CH2CH2OH+NaHS→HSCH2CH2CH2OH+NaCl
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-mercaptoacetone. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Mercapto-1-propanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Thiols (R-SH).
Substitution: Halides (R-X) or amines (R-NH2).
Scientific Research Applications
1-Mercapto-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It serves as a reducing agent in biochemical assays and as a stabilizer for proteins and enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its use as an antioxidant and in drug delivery systems.
Industry: It is used in the production of polymers, resins, and adhesives, as well as in the formulation of cleaning agents and lubricants.
Mechanism of Action
The mechanism of action of 1-Mercapto-1-propanol involves its ability to interact with various molecular targets and pathways:
Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions, which are crucial in maintaining the redox balance in biological systems.
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites and modifying their thiol groups.
Comparison with Similar Compounds
1-Mercapto-1-propanol can be compared with other similar compounds, such as:
3-Mercapto-1-propanol: Similar in structure but with the thiol group at a different position.
1-Mercapto-2-propanol: Another isomer with the thiol group on the second carbon.
2-Mercaptoethanol: A shorter chain thiol alcohol with similar chemical properties.
Uniqueness: this compound is unique due to its specific combination of hydroxyl and thiol groups, which confer distinct chemical reactivity and versatility in various applications.
Properties
CAS No. |
181356-00-3 |
|---|---|
Molecular Formula |
C3H8OS |
Molecular Weight |
92.16 g/mol |
IUPAC Name |
1-sulfanylpropan-1-ol |
InChI |
InChI=1S/C3H8OS/c1-2-3(4)5/h3-5H,2H2,1H3 |
InChI Key |
AEUVIXACNOXTBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



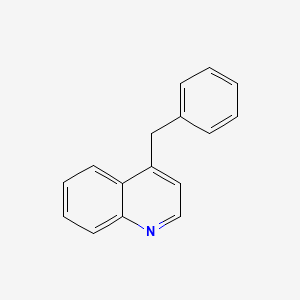
![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
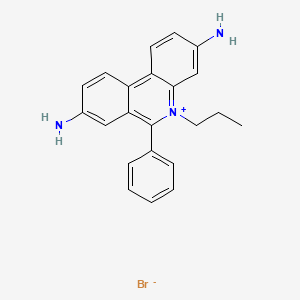
![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)
